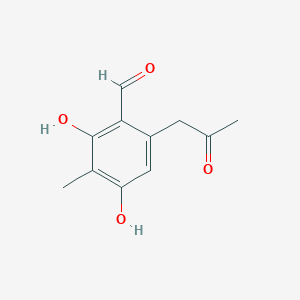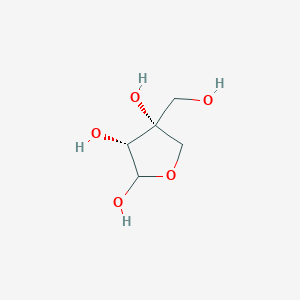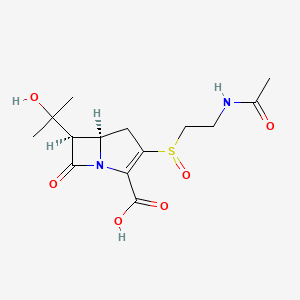
2,4-Dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde is a dihydroxybenzaldehyde that is 2,4-dihydroxybenzaldehyde in which the hydrogens at positions 3 and 6 have been replaced by a methyl and 2-oxopropyl groups, respectively. It has a role as an Aspergillus metabolite and an antibacterial agent. It is a dihydroxybenzaldehyde, a polyketide and a methyl ketone.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
Regioselective Protection and Derivative Synthesis : Research has demonstrated methods for the regioselective protection of hydroxyl groups in related benzaldehyde derivatives, facilitating the synthesis of compounds with potential in various applications, including material science and chemical synthesis (Plourde & Spaetzel, 2002). Additionally, unexpected products like 4-Chloro-6-phenyl-2-(2-oxopropyl)tetrahydropyran have been obtained through reactions involving similar compounds, indicating the complex chemistry and potential for discovering new molecules (Jing, 2009).
Mangrove Fungus Derivatives : New benzaldehyde derivatives have been isolated from mangrove endophytic fungus, showcasing the compound's potential in natural product chemistry and its role in ecological and biological studies (Shao et al., 2009).
Chemical and Physical Properties
Oxidation Products and Environmental Implications : Studies on the oxidation of related compounds have led to the identification of highly oxygenated low-volatility products, contributing to atmospheric science and environmental chemistry. This research helps in understanding the formation of secondary organic aerosols and their impact on air quality (Schwantes et al., 2016).
Bioproduction and Bioreactors : The enhanced bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor has been explored, indicating the potential for sustainable and biologically friendly production methods of such compounds. This research contributes to the field of biotechnology and bioengineering, offering alternatives to chemical synthesis routes (Craig & Daugulis, 2013).
Analytical and Sensor Applications : The development of chemosensors for pH based on derivatives of benzaldehyde showcases the compound's utility in analytical chemistry, particularly in distinguishing between normal and cancer cells, thus offering potential applications in medical diagnostics and research (Dhawa et al., 2020).
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2,4-dihydroxy-3-methyl-6-(2-oxopropyl)benzaldehyde |
InChI |
InChI=1S/C11H12O4/c1-6(13)3-8-4-10(14)7(2)11(15)9(8)5-12/h4-5,14-15H,3H2,1-2H3 |
InChI-Schlüssel |
NYFZWIIIOFTTKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C(=C1O)C=O)CC(=O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Bromo-5,6-dihydrodibenzo[3,1-[7]annulen-11-one](/img/structure/B1254169.png)


![[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1254179.png)